4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
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Overview
Description
4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It competes with urea for the intracellular site of UT-B, thereby reducing the influx of urea into the cells . This action is selective for UT-B, with little effect on other transporters and channel activities such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A .
Biochemical Pathways
By inhibiting ut-b, it likely disrupts the normal balance of urea transport in cells . This could potentially affect various cellular processes and biochemical pathways where urea plays a role.
Pharmacokinetics
It is known to be cell-permeable , suggesting that it can be absorbed and distributed within the body
Result of Action
The inhibition of UT-B results in a decrease in urea influx into cells . This can lead to changes in the intracellular concentration of urea, which may have various molecular and cellular effects. The exact outcomes would depend on the specific cellular context and the role of urea in those cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophen-2-ylmethyl group is then introduced through a substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
Thiophene Derivatives: These compounds share the thiophen-2-ylmethyl group and exhibit similar biological activities.
Uniqueness: 4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide stands out due to its specific substitution pattern and potential for diverse biological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-oxo-N-(thiophen-2-ylmethyl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-11(14-7-8-2-1-5-19-8)9-6-10-12(18)13-3-4-16(10)15-9/h1-6H,7H2,(H,13,18)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWMKHLRJZART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=NN3C=CNC(=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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